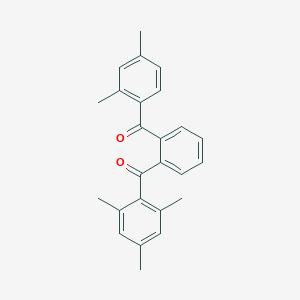
1-(2,4-Dimethylbenzoyl)-2-(2,4,6-trimethylbenzoyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylbenzoyl)-2-(2,4,6-trimethylbenzoyl)benzene is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes two benzoyl groups, each substituted with methyl groups at specific positions, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylbenzoyl)-2-(2,4,6-trimethylbenzoyl)benzene typically involves Friedel-Crafts acylation reactions. This process includes the following steps:
Starting Materials: The reaction begins with 2,4-dimethylbenzoyl chloride and 2,4,6-trimethylbenzoyl chloride.
Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl3), is used to facilitate the acylation reaction.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylbenzoyl)-2-(2,4,6-trimethylbenzoyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,4-Dimethylbenzoyl)-2-(2,4,6-trimethylbenzoyl)benzene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving aromatic ketones.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylbenzoyl)-2-(2,4,6-trimethylbenzoyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic ketone structure allows it to participate in various biochemical pathways, potentially influencing cellular processes through its reactivity with nucleophiles or electrophiles.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler aromatic ketone with two phenyl groups attached to a carbonyl group.
Acetophenone: Contains a single phenyl group attached to a carbonyl group.
Dibenzoylmethane: Contains two benzoyl groups attached to a central methylene group.
Uniqueness
1-(2,4-Dimethylbenzoyl)-2-(2,4,6-trimethylbenzoyl)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The presence of multiple methyl groups can affect the compound’s steric and electronic characteristics, making it distinct from other aromatic ketones.
Properties
CAS No. |
95868-48-7 |
|---|---|
Molecular Formula |
C25H24O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(2,4-dimethylphenyl)-[2-(2,4,6-trimethylbenzoyl)phenyl]methanone |
InChI |
InChI=1S/C25H24O2/c1-15-10-11-20(17(3)12-15)24(26)21-8-6-7-9-22(21)25(27)23-18(4)13-16(2)14-19(23)5/h6-14H,1-5H3 |
InChI Key |
YVAVWMUFLVSZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol](/img/structure/B11950250.png)
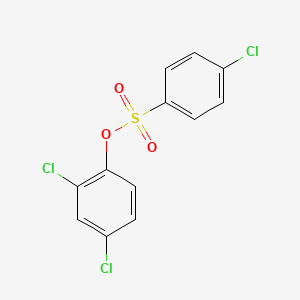
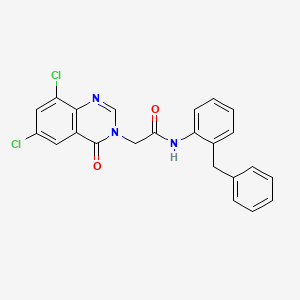

![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B11950267.png)
![Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B11950273.png)
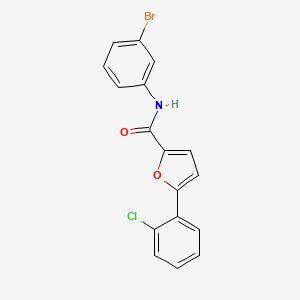

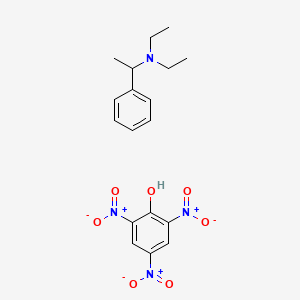

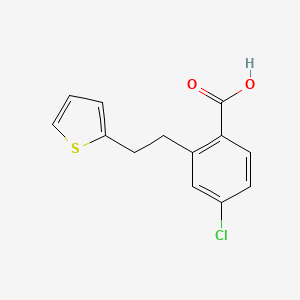


![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate](/img/structure/B11950326.png)
